molecular formula C20H29FO2 B14017966 6-fluoro-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one CAS No. 850-66-8

6-fluoro-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

Cat. No.: B14017966
CAS No.: 850-66-8
M. Wt: 320.4 g/mol
InChI Key: RSPVYDFKEFBSTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-fluoro-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one is a complex organic compound that belongs to the class of steroids. This compound is characterized by its unique structure, which includes a fluorine atom at the 6th position and a hydroxyl group at the 17th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one involves multiple steps, including the introduction of the fluorine atom and the hydroxyl group. One common method involves the fluorination of a precursor steroid compound followed by hydroxylation at the 17th position. The reaction conditions typically require the use of specific reagents and catalysts to achieve the desired modifications .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

6-fluoro-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific modifications made to the compound. For example, oxidation of the hydroxyl group results in the formation of a ketone, while substitution reactions can introduce new functional groups .

Scientific Research Applications

6-fluoro-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study the effects of fluorination and hydroxylation on steroid structures.

    Biology: The compound is studied for its potential biological activity, including its interactions with various receptors and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of hormonal disorders.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-fluoro-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one involves its interaction with specific molecular targets, such as androgen receptors. The compound binds to these receptors, modulating their activity and influencing various biological pathways. This interaction can lead to changes in gene expression and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom at the 6th position and the hydroxyl group at the 17th position makes 6-fluoro-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one unique compared to other similar compounds. These modifications can significantly influence its biological activity and chemical properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

850-66-8

Molecular Formula

C20H29FO2

Molecular Weight

320.4 g/mol

IUPAC Name

6-fluoro-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C20H29FO2/c1-18-7-4-12(22)10-16(18)17(21)11-13-14(18)5-8-19(2)15(13)6-9-20(19,3)23/h10,13-15,17,23H,4-9,11H2,1-3H3

InChI Key

RSPVYDFKEFBSTK-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(=O)C=C1C(CC3C2CCC4(C3CCC4(C)O)C)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.